2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Key structural features include:
- 8-Methyl group: Influences steric effects and metabolic stability .
- 4-Oxo moiety: Critical for hydrogen-bonding interactions in biological targets .
- N-Cyclohexylacetamide side chain: Improves solubility and pharmacokinetic properties compared to aromatic amides .
Its design aligns with SAR trends observed in related analogs (see Table 1).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-17-11-12-22-20(13-17)24-25(31(22)15-23(32)29-19-8-3-2-4-9-19)26(33)30(16-28-24)14-18-7-5-6-10-21(18)27/h5-7,10-13,16,19H,2-4,8-9,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWBGYBHJMBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide , with the CAS number 1040677-02-8, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 460.9 g/mol. The structure features an indole derivative and a pyrimidine ring, which are significant in the context of biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to this one have shown promising results in inhibiting cell proliferation in breast cancer lines such as MCF-7 and MDA-MB-231, with IC50 values indicating effective cytotoxicity .
The primary mechanism by which this compound exerts its anticancer effects is believed to involve the interaction with iron metabolism pathways within cancer cells. This interaction may lead to the destabilization of microtubules, disrupting cellular processes essential for cancer cell survival and proliferation.
Case Studies and Research Findings
- Study on Antiproliferative Effects :
- Indole Derivatives :
-
Iron Interaction Studies :
- Investigations into the interaction of this compound with iron ions have revealed that it may disrupt iron homeostasis in cancer cells, leading to increased oxidative stress and subsequent apoptosis.
Summary of Biological Activity Results
Scientific Research Applications
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide, a complex organic molecule, has potential applications in medicinal chemistry due to its diverse pharmacological properties. It is synthesized through multi-step organic reactions involving indole and pyrimidine derivatives, commonly utilized in drug discovery.
Basic Information
- CAS Number: 1189893-58-0
- Category: Heterocyclic compound containing both indole and pyrimidine rings
- Potential Uses: Anti-cancer, anti-inflammatory, and antimicrobial
Potential Biological Activities
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic derivative of indole, with known potential biological activities.
Specific Activities
-
Anticancer Activity: Research indicates that similar pyrimido-indole derivatives exhibit anticancer properties. Studies on related indole derivatives have shown results against various cancer cell lines.
The biological activity may be attributed to several mechanisms:
Compound Cell Line IC50 (μM) 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole SKOV-3 23.69 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole PC-3 73.05 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole HeLa 64.66 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole THP-1 39.08 - Inhibition of cell proliferation
- Induction of apoptosis
- Modulation of enzyme activity
- Anticonvulsant Activity: Similar derivatives have been studied for their anticonvulsant properties. Triazole derivatives showed activity against seizures in rodent models, suggesting modifications to the indole structure could yield compounds with anticonvulsant effects.
- Antiviral Activity: Related compounds exhibit antiviral properties, particularly against viruses like Tobacco Mosaic Virus (TMV). Some compounds showed over 40% inactivation at higher doses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structure–Activity Relationship (SAR) Insights
Substituent Position and Halogen Effects :
- The 2-chlorobenzyl group (vs. phenyl in 31c or 4-fluorobenzyl in ) enhances hydrophobic interactions in TLR4 binding pockets.
- 8-Methyl substitution minimizes oxidative metabolism, a liability in unsubstituted analogs .
Amide Side Chain Modifications :
- Cyclohexyl acetamide improves solubility (logP ~2.5) compared to 2-fluorophenyl (logP ~3.8) .
- Sulfonyl/sulfinyl derivatives (e.g., compound 2 ) exhibit reduced cellular uptake due to increased polarity.
Heterocyclic Core Stability :
- Fluorine at position 8 (compound 3 ) enhances metabolic stability but may reduce TLR4 affinity due to electronic effects.
Research Findings and Data Gaps
- Crystallographic Data : XRD analysis of compound 3 confirms planarity of the pyrimidoindole core, a feature critical for binding to kinase ATP pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
